Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate
Description
Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a phenoxy group substituted with chloro and chlorosulfonyl groups, and an ethyl acetate moiety.
Properties
CAS No. |
61742-14-1 |
|---|---|
Molecular Formula |
C10H10Cl2O5S |
Molecular Weight |
313.15 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-3-chlorosulfonylphenoxy)acetate |
InChI |
InChI=1S/C10H10Cl2O5S/c1-2-16-9(13)6-17-7-4-3-5-8(10(7)11)18(12,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
HOBRBJCASPJZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate typically involves the reaction of 2-chloro-3-(chlorosulfonyl)phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions can be used for hydrolysis, with the choice of catalyst affecting the reaction rate and yield.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phenoxyacetates can be formed.
Hydrolysis Products: The hydrolysis of this compound yields 2-chloro-3-(chlorosulfonyl)phenoxyacetic acid and ethanol.
Scientific Research Applications
Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The chlorosulfonyl group is known to react with nucleophilic sites in biological molecules, potentially disrupting their normal function . This reactivity underlies its antibacterial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(chlorosulfonyl)acetate
- Ethyl 2-chloroacetate
- 2-Chloro-3-(chlorosulfonyl)phenol
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